N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)18-11-5-7-20(8-6-11)15-9-17-24-19-15/h1-4,9,11,14H,5-8,10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOQXLVFYFPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2COC3=CC=CC=C3O2)C4=NSN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity.
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that exhibits a range of biological activities. Its structural components include a thiadiazole ring and a benzodioxane moiety, which contribute to its potential therapeutic applications. This article reviews the compound's biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Thiadiazole Ring : Known for its bioisosteric properties, allowing interaction with various biological targets.
- Piperidine Moiety : Contributes to the compound's pharmacological profile.
- Benzodioxane Structure : Associated with numerous biological activities such as anti-inflammatory and anticancer effects.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. The thiadiazole component enhances its efficacy against various bacterial strains by interfering with DNA replication processes.
Antifungal and Anticancer Effects
This compound has shown promising antifungal activity against specific fungal pathogens. Additionally, its anticancer properties have been documented in several studies where it demonstrated cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of key enzymes and growth factors associated with cancer progression, making it a potential lead compound in drug discovery.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Thiadiazole-Piperidine Intermediate : The reaction between 1,2,5-thiadiazole and piperidine derivatives under controlled conditions.
- Coupling with Benzodioxane Derivatives : This step often employs solvents such as ethanol or chloroform and catalysts like triethylamine to yield the final product.
Table 1: Synthesis Summary
| Step | Reaction Components | Conditions | Yield Optimization |
|---|---|---|---|
| 1 | 1,2,5-Thiadiazole + Piperidine | Controlled temperature | Use of catalysts |
| 2 | Intermediate + Benzodioxane Derivative | Ethanol/Chloroform | Continuous flow reactors |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in human cancer cell lines. The mechanism was attributed to the disruption of critical cellular processes necessary for tumor growth.
- Anti-inflammatory Effects : Research has shown that related benzodioxane derivatives possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Investigations into the interaction of this compound with specific enzymes revealed its potential as an inhibitor in disease pathways associated with cancer and infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs derived from the evidence:
*Estimated based on structural analogs due to incomplete data for the target compound.
Key Observations:
Electron-Deficient Moieties: The thiadiazole in the target compound contrasts with the nitro group in and the tetrazole in .
Heterocyclic Diversity: The thiophene in and introduces sulfur-based interactions, whereas the target’s thiadiazole may engage in stronger hydrogen bonding due to its nitrogen-rich structure. Quinazolinone () and tetrazole () cores diverge significantly, suggesting divergent therapeutic targets (e.g., protease inhibition vs. receptor antagonism).
Pharmacokinetic Profiles :
- Piperidine-containing compounds (target and ) are likely to exhibit better blood-brain barrier penetration compared to nitro-substituted analogs (), which may suffer from high polarity .
- The furan in could increase metabolic stability compared to thiophene-based derivatives .
Research Findings and Limitations
- Synthetic Feasibility : Compound 9o was synthesized in 76% yield via Ugi-azide reactions, suggesting that the target compound’s piperidine-thiadiazole scaffold may also be accessible through multicomponent reactions.
- By analogy, thiadiazole derivatives often exhibit nanomolar affinities for adenosine receptors , whereas nitro-substituted analogs () are less potent due to reduced membrane permeability.
Preparation Methods
Thiadiazole Ring Formation
The 1,2,5-thiadiazole moiety is typically synthesized via cyclization of dithiooxamide precursors or sulfurization of diamines. A validated approach involves:
- Starting Material : Piperidin-4-amine.
- Protection : Boc (tert-butoxycarbonyl) protection of the amine to prevent undesired side reactions.
- Thiadiazole Introduction :
Boc-piperidin-4-amine (1 eq) + 1,2,5-thiadiazole-3-carbonyl chloride (1.2 eq)
Solvent: Dichloromethane
Base: Triethylamine (2 eq)
Conditions: 0°C → RT, 12 h
Yield: 78–85%
Deprotection
Remove the Boc group using TFA in DCM:
Boc-protected intermediate (1 eq) + TFA (5 eq)
Solvent: DCM
Conditions: RT, 2 h
Yield: >90%
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
Benzodioxine Ring Construction
The benzodioxine scaffold is synthesized from catechol derivatives:
- Starting Material : 2,3-Dihydroxybenzoic acid.
- Cyclization : React with 1,2-dibromoethane in the presence of K₂CO₃.
2,3-Dihydroxybenzoic acid (1 eq) + 1,2-dibromoethane (1.5 eq)
Base: K₂CO₃ (3 eq)
Solvent: Acetone
Conditions: Reflux, 24 h
Yield: 70–75%
Carboxylic Acid Activation
Convert the acid to an acyl chloride for subsequent coupling:
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1 eq) + SOCl₂ (3 eq)
Solvent: Toluene
Conditions: Reflux, 4 h
Yield: 95%
Amide Coupling
Carbodiimide-Mediated Coupling
Activate the acyl chloride with HOBt/EDCl and react with the amine:
2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride (1 eq) + 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (1 eq)
Coupling Agents: EDCl (1.2 eq), HOBt (1.2 eq)
Base: DIPEA (3 eq)
Solvent: DMF
Conditions: RT, 12 h
Yield: 65–72%
Solid-Supported Catalysis (Alternative Method)
A patent-derived method uses Ni/La-supported molecular sieves for efficient coupling:
Acid (1 eq) + Amine (1 eq) + Catalyst C1 (0.08 eq Ni)
Solvent: Acetonitrile/PEG-200 (3:1 v/v)
Conditions: 80°C, 12–17 h
Yield: 96%
Optimization and Challenges
Key Parameters
- Temperature : Higher temperatures (70–80°C) improve reaction rates but may degrade sensitive thiadiazole rings.
- Catalyst Loading : 0.08–0.1 eq of Ni in supported catalysts ensures recyclability without metal leaching.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
Purity and Characterization
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water).
- Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide-Mediated | 65–72 | >95 | Moderate | High |
| Solid-Supported | 96 | >98 | High | Moderate |
Advantages of Solid-Supported Catalysis :
- Higher yields due to minimized side reactions.
- Catalyst recyclability (30 cycles with <5% activity loss).
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example, thiadiazole-containing intermediates (e.g., 1,2,5-thiadiazol-3-ylpiperidine) are synthesized via cyclization reactions in solvents like acetonitrile or DMF, often using iodine and triethylamine as catalysts . Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent ratio) to minimize trial counts while maximizing yield .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetonitrile, reflux (1–3 min) | Intermediate formation |
| 2 | DMF, I₂, Et₃N | Cyclization to thiadiazole core |
| 3 | Carboxamide coupling | Final product assembly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
